

In-Depth Technical Guide: Influenza Virus Nucleoprotein (NP) Peptide 44-52

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Compound of Interest

Compound Name: *Influenza virus NP (44-52)*

Cat. No.: *B12383220*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A*01-restricted cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines and immunotherapies.

Core Biochemical and Biophysical Properties

The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A*01 and subsequent recognition by T-cell receptors (TCRs).

Property	Value	Reference
Amino Acid Sequence	Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr	[1]
Molecular Formula	C46H74N10O17S	
Molecular Weight	1087.2 g/mol	
Binding Affinity to HLA-A0101 (<i>Thermal Stability</i>)	Tm = 58.2 °C (for the wild-type peptide)	[2]
Structural Conformation in Complex with HLA-A0101	The peptide binds in an extended conformation within the peptide-binding groove of HLA-A*0101.	[1][3]

Immunological Characteristics

The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza A virus infection. Its recognition by CTLs leads to the elimination of infected cells.

Feature	Description	Reference
MHC Restriction	HLA-A01	[4]
Immunogenicity	Elicits robust CD8+ T-cell responses in HLA-A01 positive individuals.	[4][5]
Cross-reactivity	The sequence is highly conserved across different influenza A virus strains, leading to cross-reactive T-cell responses.	
Role in Immunity	A key target for cytotoxic T lymphocytes, contributing to viral clearance.	[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52) peptide are outlined below. These protocols are based on established techniques and may require optimization for specific experimental conditions.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY

This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.

- Resin Selection and Preparation:
 - Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal acid peptides.
 - Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
 - Wash the resin thoroughly with DMF to remove excess piperidine.
- Amino Acid Coupling:
 - Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
 - Wash the resin with DMF to remove unreacted reagents.

- Repeat Synthesis Cycle:
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).
- Final Deprotection:
 - After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Deprotection:
 - Wash the resin with dichloromethane (DCM) and dry it.
 - Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Washing:
 - Precipitate the cleaved peptide by adding it to cold diethyl ether.
 - Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and by-products.
 - Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Column: Use a C18 reversed-phase column.
- Mobile Phases:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile.

- Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) to elute the peptide.
- Detection: Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

T-Cell Activation Assays

Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN- γ -secreting T-cells.

- Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN- γ capture antibody overnight at 4°C.
- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A*01 positive donor using density gradient centrifugation.
- Cell Plating: Wash the coated plate and add 2×10^5 PBMCs per well.
- Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10 μ g/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral peptides).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash the plate to remove cells.

- Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
- Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
- Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines and cell surface markers on NP (44-52)-specific T-cells.

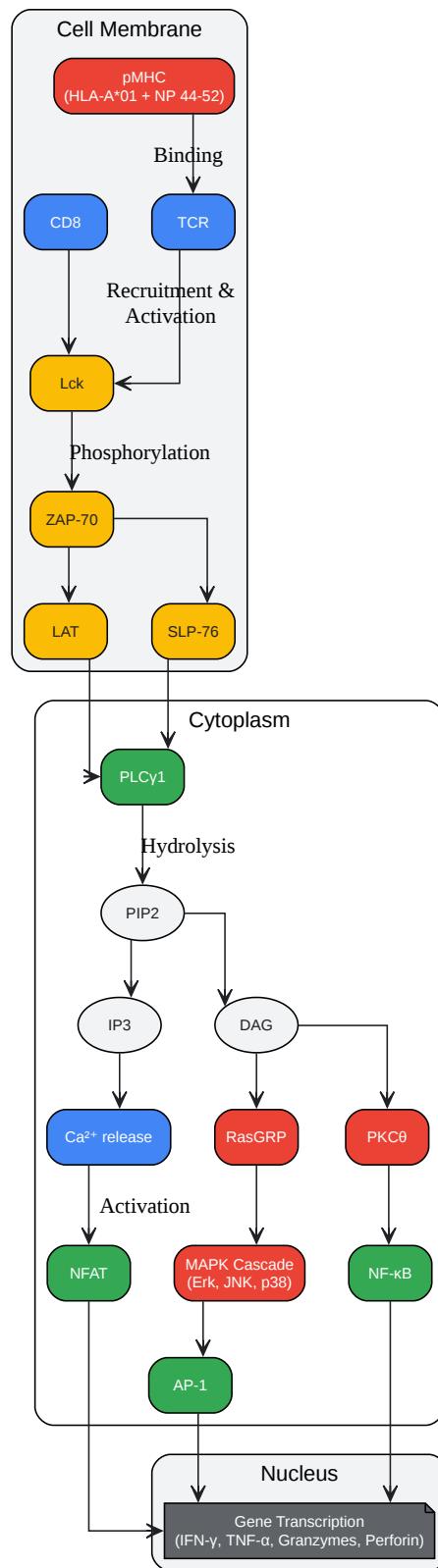
- Cell Preparation: Isolate PBMCs as described for the ELISpot assay.
- Stimulation:
 - In a 96-well U-bottom plate, add 1×10^6 PBMCs per well.
 - Add the NP (44-52) peptide (1-10 $\mu\text{g/mL}$) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
 - Include negative and positive controls.
 - Incubate for 1-2 hours at 37°C.
- Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
- Surface Staining:
 - Wash the cells with FACS buffer (PBS with 2% FBS).

- Stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye for 20-30 minutes at 4°C.
- Fixation and Permeabilization:
 - Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).
 - Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).
- Intracellular Staining:
 - Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.
- Data Acquisition and Analysis:
 - Wash the cells and resuspend them in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to determine the percentage of cells producing IFN-γ and/or TNF-α in response to the peptide stimulation.

Signaling Pathways and Experimental Workflows

The recognition of the NP (44-52) peptide presented by HLA-A*01 on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and effector functions.

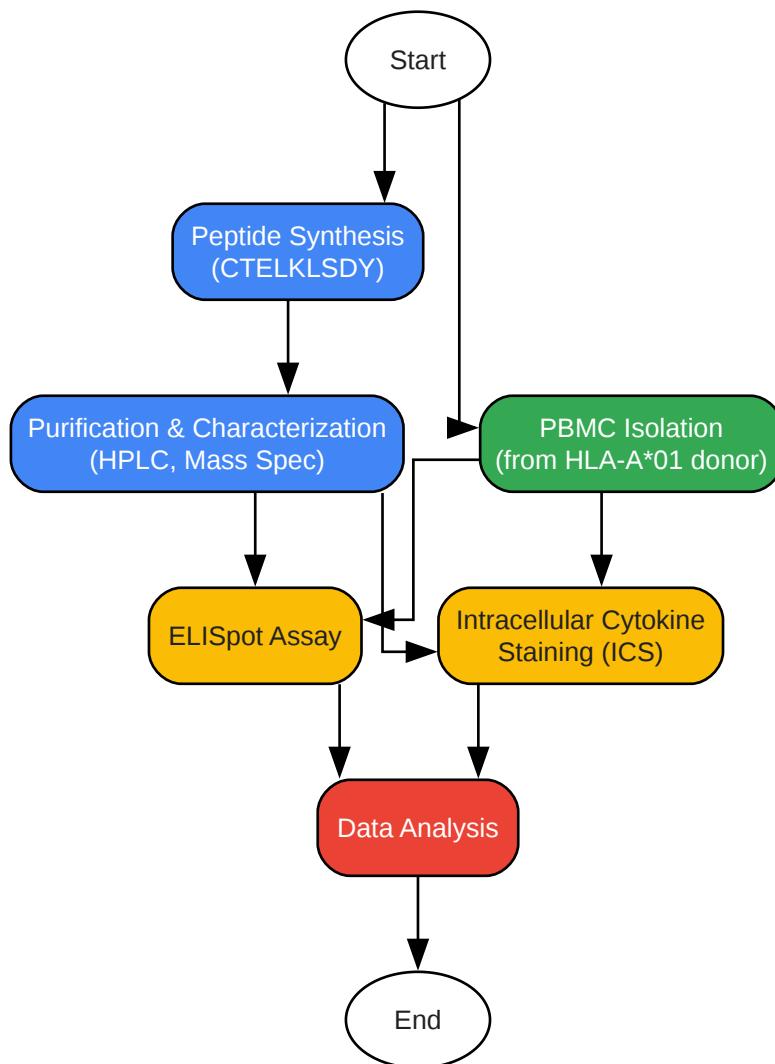
T-Cell Receptor (TCR) Signaling Pathway



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Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.

Experimental Workflow for T-Cell Epitope Analysis



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Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.

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